Cas no 898463-58-6 (2-4-(naphthalen-1-yl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl-N-(2-phenylethyl)acetamide)

2-4-(naphthalen-1-yl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl-N-(2-phenylethyl)acetamide is a specialized organic compound with notable structural features. This compound exhibits high purity and stability, making it suitable for various chemical reactions and applications. Its unique naphthalenyl and pyrazinyl moieties confer distinct reactivity and solubility properties, enhancing its potential in pharmaceutical and material science research.
2-4-(naphthalen-1-yl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl-N-(2-phenylethyl)acetamide structure
898463-58-6 structure
Product Name:2-4-(naphthalen-1-yl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl-N-(2-phenylethyl)acetamide
CAS No:898463-58-6
MF:C24H21N3O3
MW:399.441845655441
CID:6443770
Update Time:2025-11-01

2-4-(naphthalen-1-yl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl-N-(2-phenylethyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-4-(naphthalen-1-yl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl-N-(2-phenylethyl)acetamide
    • 2-(4-naphthalen-1-yl-2,3-dioxopyrazin-1-yl)-N-(2-phenylethyl)acetamide
    • Inchi: 1S/C24H21N3O3/c28-22(25-14-13-18-7-2-1-3-8-18)17-26-15-16-27(24(30)23(26)29)21-12-6-10-19-9-4-5-11-20(19)21/h1-12,15-16H,13-14,17H2,(H,25,28)
    • InChI Key: JCPAKFKCYANEJK-UHFFFAOYSA-N
    • SMILES: C(NCCC1=CC=CC=C1)(=O)CN1C=CN(C2=C3C(C=CC=C3)=CC=C2)C(=O)C1=O

2-4-(naphthalen-1-yl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl-N-(2-phenylethyl)acetamide Pricemore >>

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Additional information on 2-4-(naphthalen-1-yl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl-N-(2-phenylethyl)acetamide

Introduction to 2-4-(naphthalen-1-yl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl-N-(2-phenylethyl)acetamide (CAS No. 898463-58-6)

2-4-(naphthalen-1-yl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl-N-(2-phenylethyl)acetamide, with the CAS number 898463-58-6, is a complex organic compound that has garnered significant attention in recent years due to its potential applications in various fields of chemistry and pharmacology. This compound belongs to the class of pyrazine derivatives and is characterized by its unique structural features and biological activities.

The molecular structure of 2-4-(naphthalen-1-yl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl-N-(2-phenylethyl)acetamide includes a naphthalene ring and a pyrazine ring, which are connected through an acetamide group. The presence of these aromatic rings and the acetamide functionality imparts specific chemical properties and reactivity patterns to the molecule. The naphthalene ring contributes to the compound's hydrophobic nature, while the pyrazine ring and acetamide group provide polar functionalities that can participate in hydrogen bonding and other intermolecular interactions.

In terms of its synthesis, 2-4-(naphthalen-1-yl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl-N-(2-phenylethyl)acetamide can be prepared through a multi-step process involving the condensation of appropriate precursors. The synthesis typically involves the formation of the pyrazine ring followed by functionalization with the naphthalene and acetamide groups. Recent advancements in synthetic methodologies have led to more efficient and environmentally friendly routes for the production of this compound.

The biological activity of 2-4-(naphthalen-1-yl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl-N-(2-phenylethyl)acetamide has been a subject of extensive research. Studies have shown that this compound exhibits potent anti-inflammatory and analgesic properties. These effects are attributed to its ability to modulate key signaling pathways involved in inflammation and pain perception. For instance, it has been reported to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.

In addition to its anti-inflammatory properties, 2-4-(naphthalen-1-yl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl-N-(2-phenylethyl)acetamide has also shown promise as an antitumor agent. Preclinical studies have demonstrated its ability to induce apoptosis in various cancer cell lines while exhibiting minimal toxicity towards normal cells. The mechanism of action involves the disruption of mitochondrial function and the activation of caspase-dependent apoptotic pathways.

The pharmacokinetic properties of 2-4-(naphthalen-1-y l)-2 , 3 -d iox o - 1 , 2 , 3 , 4 -t e t rah y d ro p y r az i n - 1 - y l - N -( 2 - p h e ny l e th y l )a c e ta m id e have been investigated in several animal models. The compound exhibits good oral bioavailability and a favorable pharmacokinetic profile, making it a promising candidate for further development as a therapeutic agent. However, further studies are needed to optimize its formulation and dosing regimens for clinical use.

The safety profile of 2 - 4 -( n aph th al en - 1 - yl ) - 2 , 3 - d iox o - 1 , 2 , 3 , 4 - t e t rah y d ro p y r az i n - 1 - y l - N -( 2 - p h e ny l e th y l )a c e ta m id e has also been evaluated in preclinical studies. Toxicity assessments have shown that it is well-tolerated at therapeutic doses with no significant adverse effects observed in animal models. However, as with any new drug candidate, comprehensive safety evaluations will be required before it can be advanced to clinical trials.

In conclusion, 2 - 4 -( n aph th al en - 1 - yl ) - 2 , 3 - d iox o - 1 , 2 , 3 , 4 - t e t rah y d ro p y r az i n - 1 - y l - N -( 2 - p h e ny l e th y l )a c e ta m id e (CAS No. 898463 -58 -6) is a promising compound with a wide range of potential applications in medicine and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further development as a therapeutic agent for various diseases. Ongoing research efforts aim to elucidate its mechanisms of action and optimize its therapeutic potential for clinical use.

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